4-(3-Oxobutyl)phenyl valerate is a chemical compound classified as an ester, with the molecular formula and a molecular weight of approximately 248.318 g/mol. This compound features a phenyl group substituted with a 3-oxobutyl moiety, linked to a valerate group. The structure can be represented by the InChI key VULZZNWKMGTYEE-UHFFFAOYSA-N, and it has a LogP value of 3.08, indicating moderate hydrophobicity, which influences its solubility and biological activity .
The synthesis of 4-(3-Oxobutyl)phenyl valerate generally involves the esterification process:
In industrial applications, continuous flow reactors may be utilized to optimize reaction conditions and improve yields.
Interaction studies involving 4-(3-Oxobutyl)phenyl valerate focus on its behavior in biological systems and its potential interactions with enzymes or receptors. These studies are crucial for understanding its pharmacokinetics and dynamics, although specific data on this compound may not be extensively documented. Similar compounds have shown varied interactions based on their functional groups and structural features .
Several compounds share structural similarities with 4-(3-Oxobutyl)phenyl valerate:
4-(3-Oxobutyl)phenyl valerate stands out due to its specific ester linkage and the unique presence of the 3-oxobutyl group. This configuration provides distinct reactivity patterns compared to other esters like acetate or butyrate derivatives, which may exhibit different solubility profiles and stability characteristics. The valerate moiety contributes to its unique properties in terms of molecular interactions and potential applications in various fields .
The molecular architecture of 4-(3-Oxobutyl)phenyl valerate has been characterized through various structural analysis techniques, providing insights into its three-dimensional arrangement and conformational preferences. This aromatic ester compound exhibits the general formula C₁₅H₂₀O₃ with a molecular weight of 248.318 g/mol [1]. The structure features a phenyl ring substituted with a 3-oxobutyl chain at the para position, which is further esterified with a valeric acid moiety.
Crystallographic studies of related phenyl ester compounds have revealed significant conformational features that are relevant to understanding 4-(3-Oxobutyl)phenyl valerate. Research on phenyl formate and related aromatic esters has demonstrated that these compounds preferentially adopt non-planar Z conformations, where the carbonyl bond points towards the phenyl group [2]. The non-planar Z form of phenyl formate has been computed as the most stable conformation at ambient temperatures, with the side chain twisted out of the benzene plane by approximately 60° about the carbon-oxygen bond [2].
The conformational behavior of aromatic esters is significantly influenced by the ester chain length and substitution patterns. Studies on shikimate esters have shown that molecular structures with different ester groups exhibit varying conformational flexibility and crystal packing arrangements [3]. For compounds with longer alkyl chains, such as the valerate group in 4-(3-Oxobutyl)phenyl valerate, increased steric bulk affects the ability of the ester to adopt different conformations within the crystal lattice [3].
Table 1: Key Structural Parameters for 4-(3-Oxobutyl)phenyl valerate
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₃ | Chemical Analysis | [1] |
| Molecular Weight | 248.318 g/mol | Calculated | [1] |
| InChI Key | VULZZNWKMGTYEE-UHFFFAOYSA-N | Computational | [1] |
| Rotatable Bonds | 8 | Calculated | [1] |
| Hydrogen Bond Acceptors | 3 | Calculated | [1] |
| Hydrogen Bond Donors | 0 | Calculated | [1] |
Comparative analysis with related compounds reveals important conformational trends. For 4-(3-Oxobutyl)phenyl acetate, crystallographic data shows specific molecular arrangements that differ from longer-chain esters [4]. The presence of the 3-oxobutyl substituent introduces additional conformational complexity through potential intramolecular interactions between the ketone and ester functionalities.
High-quality crystal structures of related aromatic esters, such as [5] [5]-phenyl-C₆₁-butyric acid methyl ester, have been successfully characterized using micro-focused X-ray diffraction techniques [6]. These studies demonstrate the importance of solvent-free crystallization conditions for obtaining reliable structural data [6]. The monoclinic crystal system is commonly observed for phenyl ester compounds, with specific space group symmetries that accommodate the molecular geometry and intermolecular packing arrangements [6].
Density Functional Theory calculations provide detailed insights into the electronic structure and properties of 4-(3-Oxobutyl)phenyl valerate. DFT methods have proven particularly effective for studying aromatic ester compounds, offering an optimal balance between computational efficiency and accuracy [7]. The B3LYP functional with appropriate basis sets has been widely employed for electronic structure calculations of phenyl ester derivatives [8].
Electronic structure calculations reveal important features of the molecular orbital distribution and charge density in aromatic esters. The carbonyl group in the ester linkage serves as a primary electron-accepting center, while the aromatic ring system provides extended π-electron delocalization [9]. For substituted phenyl benzoates, comprehensive DFT studies using ωB97X-D/6-311++G(3df,2pd) and MP2/6-311++G(3df,2pd) methods have established strong correlations between atomic charges and experimental spectroscopic properties [9].
Table 2: DFT Methods Applied to Aromatic Ester Electronic Structure Analysis
| Method | Basis Set | Application | Computational Scaling |
|---|---|---|---|
| B3LYP | 6-31+G*, 6-311++G(3df,2pd) | Hybrid functional for organic molecules | N³ |
| ωB97X-D | 6-311++G(3df,2pd) | Long-range corrected hybrid functional | N³ |
| PBE0 | 6-31+G* | Hybrid functional for excitation energies | N³ |
| CAM-B3LYP | 6-31+G* | Time-dependent DFT calculations | N³ |
The electronic structure of 4-(3-Oxobutyl)phenyl valerate can be analyzed through various charge distribution methods. Hirshfeld, CM5, and Natural Population Analysis (NPA) charges provide complementary perspectives on the electron density distribution [9]. For aromatic esters, the carbonyl oxygen typically exhibits significant negative charge character, facilitating hydrogen bonding interactions and influencing molecular reactivity patterns [9].
Computational studies on phenyl C₇₁ butyric acid methyl esters have demonstrated the effectiveness of DFT methods in predicting electronic structures and optical properties of complex aromatic ester systems [10]. The B3LYP, PBE0, and CAM-B3LYP functionals show varying performance for different molecular properties, with CAM-B3LYP providing superior results for absorption properties in ultraviolet-visible spectral regions [10].
The conformational space of aromatic esters has been extensively studied using DFT calculations. Complete conformational analysis of phenyl benzoate using B3LYP/6-31+G* calculations revealed that rotation around the carbonyl-oxygen bond is not more restricted than rotation around the carbonyl-carbon bond, contrary to general expectations [8]. These findings have important implications for understanding the dynamic behavior of 4-(3-Oxobutyl)phenyl valerate in solution and solid states.
Electronic structure parameters derived from DFT calculations include molecular dipole moments, polarizabilities, and hyperpolarizabilities. For phenyl C₇₁ butyric acid methyl esters, the larger isotropic polarizability indicates stronger response to applied external electric fields, resulting in enhanced nonlinear optical properties [10]. Similar electronic characteristics are expected for 4-(3-Oxobutyl)phenyl valerate based on its aromatic ester structure.
Molecular dynamics simulations provide crucial insights into the solvation behavior and solvent-solute interactions of 4-(3-Oxobutyl)phenyl valerate. These computational approaches enable detailed investigation of dynamic processes occurring at the molecular level, including solvation shell formation, hydrogen bonding patterns, and conformational flexibility in solution environments [11] [12].
Solvation studies of aromatic ester compounds have revealed complex interactions between solute molecules and various solvent systems. For phenyl-C₆₁-butyric acid methyl ester in aromatic solvents, all-atom molecular dynamics simulations demonstrate strong correlations between solvation shell structure and experimental solubility data [11]. The regularity of solvent molecule orientations in the solvation shell directly influences the overall solubility behavior [11].
Table 3: Molecular Dynamics Simulation Parameters for Aromatic Ester Solvation Studies
| Simulation Parameter | Typical Value | Application |
|---|---|---|
| Temperature | 298-308 K | Ambient conditions |
| Pressure | 1 atm | Standard pressure |
| Simulation Time | 100-500 ns | Equilibration and production |
| Force Field | AMBER/GAFF, CHARMM | Organic molecule parameterization |
| Water Model | TIP3P, TIP4P, SPC/E | Explicit solvation |
| Cut-off Distance | 10-12 Å | Non-bonded interactions |
The solvation of methyl lactate, a related ester compound, in water has been extensively studied using atomistic molecular dynamics simulations [13]. These studies reveal that hydrogen-bonded complexes exhibit populations and lifetimes dictated by their interaction energies [13]. For 4-(3-Oxobutyl)phenyl valerate, similar solvation dynamics are expected, with the ester carbonyl group serving as a primary hydrogen bond acceptor site.
Implicit solvation models provide computationally efficient alternatives to explicit solvent simulations for studying aromatic ester compounds. Comparative studies of implicit and explicit solvent models for organic molecules demonstrate varying performance depending on the specific molecular features and solvent properties [14]. The Poisson-Boltzmann and Generalized Born models show limitations for organic solvents, while quantum mechanical-based SMD models provide improved agreement with experimental data [14].
Vibrational solvatochromism studies using mixed quantum-classical approaches have been applied to investigate ester carbonyl stretch frequencies in different solvent environments [15]. For [5] [5]-phenyl-C₆₁-butyric acid methyl ester in dichloromethane, chloroform, and benzene, specific directional interactions between the ester carbonyl group and neighboring solvent molecules govern the observed solvatochromic shifts [15]. These interactions are not adequately captured by simple solvent polarity parameters, highlighting the importance of molecular-level solvation dynamics [15].
The hydrolysis mechanism of ester compounds in aqueous solution has been investigated using Car-Parrinello molecular dynamics simulations [16]. For methyl formate hydrolysis, cooperative catalysis by autoionization-generated hydroxide and hydronium ions provides the primary reaction pathway [16]. Similar mechanistic considerations apply to the potential hydrolysis of 4-(3-Oxobutyl)phenyl valerate under aqueous conditions.
Solvation free energy calculations using molecular dynamics simulations enable quantitative prediction of partition coefficients and solubility properties. Studies on octanol-water partition coefficients demonstrate the importance of water saturation effects in the octanol phase, particularly for molecules capable of hydrogen bonding [17]. For 4-(3-Oxobutyl)phenyl valerate, the presence of multiple oxygen atoms capable of hydrogen bonding suggests significant solvation effects in polar environments.